
Spiropiperidine 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of secreted phosphoprotein 1 involves recombinant DNA technology. The gene encoding secreted phosphoprotein 1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography .
Industrial Production Methods
Industrial production of secreted phosphoprotein 1 follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
化学反应分析
Triflic Anhydride-Promoted Functionalization
Trifluoromethanesulfonic anhydride (Tf₂O) enables conjugate additions to dihydropyridones, forming intermediates for spiropiperidines (Table 2 in ):
Substrate (R) | Nucleophile | Yield (%) | dr |
---|---|---|---|
6-Aryl | Allyl | 75–89 | 3:1–5:1 |
6-Alkyl | Propargyl | 68–82 | 2:1–4:1 |
Subsequent ring-closing metathesis with Grubbs’ first-generation catalyst furnishes 2-spiropiperidines (4a–c ) in >90% yield .
Rhodium(III)-Catalyzed C–H Activation
A novel Rh(III)-catalyzed intramolecular ArC–H activation constructs tricyclic spiropiperidines (Scheme in ):
-
Substrates : Enamines derived from Spiropiperidine 1.
-
Conditions : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), 80°C.
-
Yields : 70–92% for tetracyclic derivatives.
This method tolerates electron-donating and withdrawing groups, enabling access to pharmacologically relevant scaffolds .
Hydrogenation and Reductive Functionalization
Palladium- and rhodium-catalyzed hydrogenation strategies convert pyridines to piperidines:
-
Pd/C : Selective reduction of pyridines to piperidinones under H₂O-interrupted conditions (80–95% yield) .
-
Rh/Al₂O₃ : Efficient hydrodefluorination for fluorinated piperidines (60–78% yield) .
Limitations and Challenges
-
Steric Hindrance : Attempts to synthesize 2-spiropiperidines via the ‘Clip-Cycle’ method failed due to steric bulk near the amine group (e.g., 4l in ).
-
Catalyst Sensitivity : Rhodium catalysts require precise temperature control to prevent enantioselectivity loss (e.g., er drops from 96:4 to 62:38 at 100°C) .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions modify spiropiperidine triflates:
Reaction Type | Conditions | Yield (%) |
---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | 75–88 |
Sonogashira | PdCl₂, CuI, Et₃N, RT | 68–84 |
These methods introduce aryl, alkenyl, or alkynyl groups for drug discovery applications .
科学研究应用
Pharmacological Profile
1.1 Muscarinic M1 Receptor Agonism
One of the primary applications of spiropiperidine 1 is its role as a selective agonist for muscarinic M1 receptors. Research indicates that SPP1 exhibits potent partial agonist activity at cortical and hippocampal M1 receptors, which are crucial for cognitive functions and are implicated in Alzheimer's disease. The compound demonstrates high selectivity over M2 and M3 receptor subtypes, making it a promising candidate for the symptomatic treatment of Alzheimer's disease .
- Key Findings:
Table 1: Pharmacological Properties of this compound
Property | Value |
---|---|
Selectivity | High for M1 over M2 and M3 |
Agonist Type | Partial |
IC50 (M1 receptor) | Not specified |
CNS Penetration | Significant |
Cancer Research
2.1 Histone Lysine Methyltransferase Inhibition
Recent studies have identified spiropiperidine derivatives as inhibitors of the absent, small, or homeotic-like 1 (ASH1L) protein, a histone lysine methyltransferase involved in various cancers. The structure-based design of these derivatives has shown promise in selectively targeting ASH1L, thereby impacting tumor growth and proliferation .
- Case Study Highlight: A specific spiropiperidine derivative was developed that demonstrated potent inhibition of ASH1L with implications for treating certain types of cancer.
Table 2: Spiropiperidine Derivatives in Cancer Treatment
Compound | Target | IC50 Value | Application |
---|---|---|---|
Spiropiperidine Derivative A | ASH1L | Not specified | Cancer therapy |
Spiropiperidine Derivative B | MCH-1R | 0.09 nM | Anti-obesity |
Antiviral and Antiparasitic Applications
3.1 Treatment of Viral Infections
Spiropiperidine compounds have been explored for their antiviral properties, particularly against SARS-CoV-2 and other viral pathogens. The rigidity imparted by the spiropiperidine scaffold enhances the pharmacokinetic profiles of these compounds, potentially increasing their effectiveness against viral targets .
- Research Insight: Recent findings suggest that specific spiropiperidine derivatives exhibit antiviral activity, supporting their inclusion in therapeutic regimens against emerging viral infections.
3.2 Antileishmanial Activity
Research has also highlighted the efficacy of spiropiperidine derivatives against Leishmania species. These compounds have shown significant antileishmanial activity with IC50 values superior to existing treatments like miltefosine, indicating their potential as new therapeutic agents for leishmaniasis .
- Key Data:
- Compounds demonstrated IC50 values in the sub-micromolar range.
- Mechanism involves targeting key enzymes like Pteridine reductase 1 and Dihydrofolate reductase.
作用机制
Secreted phosphoprotein 1 exerts its effects by binding to integrins and CD44 receptors on the cell surface. This interaction activates various signaling pathways, including the PI3K/AKT and MAPK pathways, leading to changes in cell behavior such as proliferation, migration, and survival . Secreted phosphoprotein 1 also interacts with matrix metalloproteinases, modulating the extracellular matrix and promoting tumor invasion and metastasis .
相似化合物的比较
Secreted phosphoprotein 1 belongs to the small integrin-binding ligand N-linked glycoprotein (SIBLING) family, which includes other proteins such as dentin matrix protein 1, bone sialoprotein, and matrix extracellular phosphoglycoprotein . Compared to these proteins, secreted phosphoprotein 1 is unique in its ability to bind to multiple integrins and CD44, making it a versatile regulator of cell-matrix interactions . Additionally, secreted phosphoprotein 1 is more widely expressed in various tissues and has a broader range of biological functions .
属性
分子式 |
C24H34N4O3 |
---|---|
分子量 |
426.6 g/mol |
IUPAC 名称 |
cyclopropyl 4-[3-methyl-1-(3-methylphenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H34N4O3/c1-18-4-3-5-20(16-18)28-17-25(2)22(29)24(28)10-14-26(15-11-24)19-8-12-27(13-9-19)23(30)31-21-6-7-21/h3-5,16,19,21H,6-15,17H2,1-2H3 |
InChI 键 |
ZZZVRFJGTJAHFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CN(C(=O)C23CCN(CC3)C4CCN(CC4)C(=O)OC5CC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。